REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1[S:11]([N:14]([CH3:16])[CH3:15])(=[O:13])=[O:12]>[Pd].CO.O1CCCC1>[NH2:8][C:7]1[C:2]([OH:1])=[C:3]([S:11]([N:14]([CH3:15])[CH3:16])(=[O:13])=[O:12])[CH:4]=[CH:5][CH:6]=1
|
Name
|
2-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1[N+](=O)[O-])S(=O)(=O)N(C)C
|
Name
|
|
Quantity
|
104 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction medium was stirred under a hydrogen atmosphere for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction medium was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C=CC1)S(=O)(=O)N(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 106% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |